5-甲磺酰胺基吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

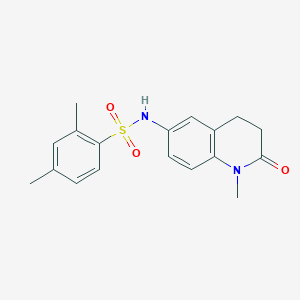

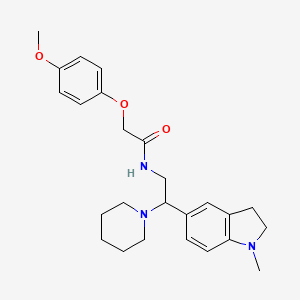

5-Methanesulfonamidopyridine-3-carboxylic acid is a compound that can be inferred to have a pyridine ring, a carboxylic acid group, and a methanesulfonamide group attached to it. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity and applications of related methanesulfonic acid derivatives in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds using methanesulfonic acid or its derivatives as catalysts or reagents is well-documented. For instance, methanesulfonic acid has been used as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids . Similarly, methanesulfonic acid in combination with SiO2 has been employed for the synthesis of benzothiazoles . These examples suggest that methanesulfonic acid derivatives could potentially be used in the synthesis of 5-methanesulfonamidopyridine-3-carboxylic acid, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives can be complex, as evidenced by the synthesis and structural elucidation of various compounds, such as 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates . The detailed NMR spectra and crystal structure analysis provided in this paper highlight the importance of such techniques in determining the structure of methanesulfonamide derivatives. These methods could be applied to analyze the molecular structure of 5-methanesulfonamidopyridine-3-carboxylic acid.

Chemical Reactions Analysis

Methanesulfonic acid and its derivatives are known to participate in a variety of chemical reactions. For example, methanetrisulfonic acid has been used as a catalyst in Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, and acylation reactions . Additionally, methanesulfonic acid has been utilized in the synthesis of acyl sulfonamides . These reactions demonstrate the versatility of methanesulfonic acid derivatives in organic synthesis, which could be relevant for the chemical reactions involving 5-methanesulfonamidopyridine-3-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonic acid derivatives can be predicted based on theoretical and experimental data. Theoretical determination of properties such as structural, spectroscopic, and thermochemical characteristics of methanesulfonic acid has been performed using high-level computational methods . These properties are crucial for understanding the behavior of methanesulfonic acid derivatives in various environments and could provide insights into the properties of 5-methanesulfonamidopyridine-3-carboxylic acid.

科学研究应用

医学研究中的应用

对5-甲磺酰胺基吡啶-3-羧酸及其相关化合物的研究主要集中在医学应用方面,特别是在炎症性疾病的治疗和药物制剂中的成分方面。一项关键发现是,含有与5-甲磺酰胺基吡啶-3-羧酸相似的磺酰胺基团的化合物柳氮磺胺吡啶在治疗炎症性肠病(IBD)中的疗效归功于其活性部分5-氨基水杨酸(5-ASA)。柳氮磺胺吡啶的结构允许5-ASA输送到结肠,在那里它通过减少炎症发挥其治疗作用。这一发现导致了更具针对性的疗法的开发,这些疗法直接利用5-ASA,最大限度地减少了与柳氮磺胺吡啶的磺胺吡啶成分相关的副作用(Thomson, 1991)。

环境和工业应用

研究还探讨了氟化化学品的环境归宿,包括与5-甲磺酰胺基吡啶-3-羧酸结构相关的化合物,突出了它们在环境中的持久性和转化。这些研究对于了解这些化学品对环境的影响以及制定减轻它们在自然生态系统中存在的策略至关重要。例如,对与5-甲磺酰胺基吡啶-3-羧酸具有化学特征的多氟烷基化学品的微生物降解进行了广泛的综述,提供了对潜在生物降解途径和微生物在减少环境污染中的作用的见解(刘和阿文达诺,2013)。

对生物化学和药理学的贡献

柳氮磺胺吡啶及其组成部分的生化和药理作用已得到广泛综述,提供了对其作用机制的全面理解。这包括它在调节炎症过程中的作用,这对具有类似功能组或作用机制的新治疗剂的开发具有影响。此类研究强调了研究5-甲磺酰胺基吡啶-3-羧酸等化合物在药物开发和疾病管理策略中的更广泛影响(霍尔特,2012)。

安全和危害

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

5-(methanesulfonamido)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-14(12,13)9-6-2-5(7(10)11)3-8-4-6/h2-4,9H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATBQOMKTKWBPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CN=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)

![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2528040.png)

![Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate](/img/structure/B2528043.png)

![benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2528046.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2528048.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2528049.png)

![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)

![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528058.png)